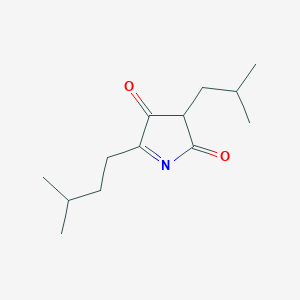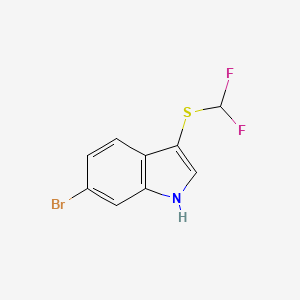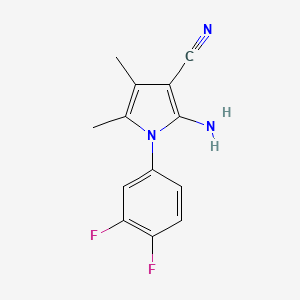
(2S)-Ethyl 3-methylpyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-Ethyl 3-methylpyrrolidine-2-carboxylate is an organic compound that belongs to the class of pyrrolidine carboxylates It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and an ethyl ester group attached to the 2-position of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Ethyl 3-methylpyrrolidine-2-carboxylate typically involves the reaction of 3-methylpyrrolidine with ethyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the carbonyl carbon of the ethyl chloroformate, resulting in the formation of the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are used to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-Ethyl 3-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(2S)-Ethyl 3-methylpyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-Ethyl 3-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, thereby affecting various biochemical pathways. For example, it may inhibit the activity of certain proteases by binding to their active sites, preventing substrate cleavage.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-3-methyl-2-[(2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxamido]pentanoyl pyrrolidine-2-carboxylate
- Benzyl N-[(2S,3S)-3-(propylamino)carbonyl]oxiran-2-yl carbonyl-L-isoleucyl-L-prolinate
Uniqueness
(2S)-Ethyl 3-methylpyrrolidine-2-carboxylate is unique due to its specific structural features, such as the ethyl ester group and the 3-methyl substitution on the pyrrolidine ring. These structural characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
497066-73-6 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
ethyl (2S)-3-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-3-11-8(10)7-6(2)4-5-9-7/h6-7,9H,3-5H2,1-2H3/t6?,7-/m0/s1 |
InChI Key |
YJXMGRSSLHPGTO-MLWJPKLSSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C(CCN1)C |
Canonical SMILES |
CCOC(=O)C1C(CCN1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12873015.png)




![3-Ethyl-1-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12873038.png)
![N-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-amine hydrochloride](/img/structure/B12873044.png)
![Dicyclohexyl(2',6'-diisopropoxy-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12873054.png)



![2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole](/img/structure/B12873076.png)
![2-Chloro-4-ethylbenzo[d]oxazole](/img/structure/B12873082.png)
